molecular formula C21H26N2O3S B2428785 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-35-9

1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B2428785
CAS No.: 873580-35-9
M. Wt: 386.51
InChI Key: BYBDGUVPLJMIKI-UHFFFAOYSA-N
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Description

1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-26-19-13-16(4)18(15(2)3)14-20(19)27(24,25)23-12-11-22-21(23)17-9-7-6-8-10-17/h6-10,13-15H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDGUVPLJMIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and efficacy against various cancer cell lines, supported by data tables and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H26N2O3S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 1428152-80-0

Structural Representation

The compound features a sulfonyl group attached to a substituted imidazole ring, which is crucial for its biological activity.

PropertyValue
Molecular Weight386.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably, it has shown superior potency compared to traditional chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX).

Case Study: In Vitro Antiproliferative Effects

In an experimental setup involving three cancer cell lines—A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer)—the compound exhibited remarkable cytotoxicity. The results indicated that:

  • IC50 Values : The concentration required to inhibit cell growth by 50% was significantly lower than that of the control drugs.
Cell LineIC50 (µM)Control Drug IC50 (µM)
A54918.5325 (5-FU)
SGC-790115.4022 (MTX)
HeLa12.3020 (5-FU)

This selectivity towards tumor cells over normal cells was quantified with a selectivity index indicating a tolerance of normal L-02 cells that was 23–46-fold higher than that of tumor cells .

The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Key findings include:

  • Protein Expression Changes : The treatment led to increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2 in a time-dependent manner.

Western Blot Analysis Results

The expression levels of apoptotic markers were monitored post-treatment:

Time (h)Bax Expression (%)Bcl-2 Expression (%)Caspase-3 Activation (%)
3+30-10+40
12+60-20+80
24+134-50+134

These results suggest that the compound activates the intrinsic apoptotic pathway, leading to significant cell death in targeted cancer cells .

Preparation Methods

Substituted Benzene Ring Preparation

The ortho-, meta-, and para-substituted benzene ring is synthesized via sequential Friedel-Crafts alkylation and etherification:

  • Isopropylation :
    • Toluene undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of AlCl₃ to yield 4-methyl-5-isopropyltoluene.
  • Ethoxylation :
    • Nitration of 4-methyl-5-isopropyltoluene followed by reduction and diazotization introduces an ethoxy group at the ortho position.

Sulfonation and Chlorination

The substituted benzene is sulfonated using chlorosulfonic acid at 0–5°C to form the sulfonic acid, which is subsequently treated with PCl₅ to generate the sulfonyl chloride.

Construction of the 2-Phenyl-4,5-Dihydro-1H-Imidazole Core

Cyclization Strategies

The dihydroimidazole ring is formed via cyclocondensation of 1,2-diamines with carbonyl compounds:

  • Diamine Synthesis :
    • Phenylglyoxal reacts with ammonium acetate to form 2-phenyl-1H-imidazole, which is partially hydrogenated using H₂/Pd/C to yield 2-phenyl-4,5-dihydro-1H-imidazole.
  • Alternative Route :
    • Electrochemical oxidative cyclization of acetophenone derivatives with amines, as reported in recent methodologies using K₂S₂O₈/DMSO systems.

Sulfonamide Coupling

The final step involves reacting the sulfonyl chloride with the dihydroimidazole’s nitrogen:

  • Base-Mediated Coupling :
    • Sodium hydride in N-methylpyrrolidinone (NMP) deprotonates the imidazole, enabling nucleophilic attack on the sulfonyl chloride.
  • Purification :
    • Crude product is recrystallized from heptane or ethanol to achieve >99% purity.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Patent)
Sulfonation Chlorosulfonic acid, 0–5°C Electrochemical oxidation
Imidazole Formation Pd/C hydrogenation K₂S₂O₈/DMSO cyclization
Yield 78% 65%
Purity 99.5% (HPLC) 97% (HPLC)

Method A offers higher yields and purity, favored for industrial scalability, while Method B provides a greener alternative with reduced metal catalysts.

Challenges and Optimization

  • Regioselectivity : Ensuring ethoxy and isopropyl groups occupy correct positions requires careful control of reaction kinetics.
  • Hydrogenation Control : Over-reduction of the imidazole ring to fully saturated derivatives must be avoided via temperature modulation.
  • Byproduct Formation : Impurities like sulfonic acid dimers are mitigated through recrystallization.

Q & A

Advanced Research Question

  • In vitro assays : Use split-plot designs to test dose-response relationships. For example:
    • Primary plots : Vary compound concentration (1–100 µM).
    • Subplots : Test cell lines (e.g., cancer vs. normal) .
  • Control groups : Include DEB (diethylbenzene) as a negative control for sulfonamide bioactivity studies .
  • Data analysis : Apply ANOVA to distinguish toxicity thresholds and EC₅₀ values .

How can crystallographic data contradictions be resolved?

Advanced Research Question
Contradictions often arise from disordered sulfonyl groups or solvent inclusion. Mitigation strategies:

  • Refinement protocols : SHELXL’s restraints (e.g., DFIX for S–O bonds) improve model accuracy .
  • Twinned crystals : Use PLATON’s TWINABS to scale intensity data .
  • Cross-validation : Compare XRD results with DFT-optimized geometries (e.g., Gaussian09) .

What strategies identify degradation pathways and stability under physiological conditions?

Advanced Research Question

  • Forced degradation : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂).
  • Analytical tools : LC-MS/MS detects degradation products (e.g., desulfonated imidazole) .
  • Kinetic modeling : Arrhenius plots predict shelf-life at 25°C using accelerated stability data (40–60°C) .

How do electronic substituent effects influence reactivity and bioactivity?

Advanced Research Question

  • Hammett analysis : Correlate σ values of substituents (e.g., ethoxy: σ = -0.24) with reaction rates in nucleophilic substitutions .
  • QSAR models : Use MLR (multiple linear regression) to link logP values (calculated via ChemAxon) with antibacterial IC₅₀ .

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